7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Beschreibung
Chemical Identity: This compound (CAS: 137982-91-3) features a benzazepinone core substituted with a 7-chloro group and a 2-methyl-4-nitrobenzoyl moiety at the 1-position. Its molecular formula is C₁₉H₁₆ClN₃O₄, with a molecular weight of 397.81 g/mol .
Synthesis:
It is synthesized via a two-step process:
Stage 1: Coupling 2-methyl benzoyl chloride with 1-(4-amino-2-methylbenzoyl)-7-chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (TOV30) using diisopropyl ethylamine as a base .
Stage 2: Reduction of the intermediate with sodium borohydride in methanol yields Tolvaptan, a vasopressin receptor antagonist .
Applications:
Primarily used as a synthetic intermediate in the production of Tolvaptan (OPC-41061), a pharmaceutical agent for hyponatremia and autosomal dominant polycystic kidney disease .
Eigenschaften
IUPAC Name |
7-chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-2H-1-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-11-9-13(21(24)25)5-6-14(11)18(23)20-8-2-3-17(22)15-10-12(19)4-7-16(15)20/h4-7,9-10H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCRQBJNAGEBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCCC(=O)C3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599035 | |
| Record name | 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137982-91-3 | |
| Record name | 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWB5QJ6P82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Friedel-Crafts Acylation
This method involves cyclization via Friedel-Crafts chemistry to form the seven-membered azepinone ring. A representative protocol includes:
-
Starting Material : 7-Chloro-3,4-dihydro-1H-benzo[b]azepine
-
Reagents : Aluminum chloride (AlCl₃) as a Lewis acid catalyst
-
Conditions :
-
Temperature: 55–70°C
-
Reaction Time: 4–6 hours
-
Solvent: Dichloroethane
-
The molar ratio of AlCl₃ to substrate is critical, with optimal performance observed at 1:2.5–3.0. Deviations outside this range lead to incomplete reactions (<2.5 eq) or challenging workups (>3.0 eq).
| Parameter | Optimal Range | Impact of Deviation |
|---|---|---|
| AlCl₃ Ratio | 2.5–3.0 eq | <2.5: Slow reaction; >3.0: Poor phase separation |
| Temperature | 60°C ± 5°C | <55°C: Incomplete cyclization; >70°C: Decomposition |
| Reaction Time | 5 hours | <4h: Low yield; >6h: Side product formation |
Post-reaction workup involves hydrochloric acid quenching (3–6 N) followed by dichloroethane extraction and solvent removal under reduced pressure.
The introduction of the 2-methyl-4-nitrobenzoyl group occurs through nucleophilic acyl substitution:
Acid Chloride Preparation
-
Substrate : 2-Methyl-4-nitrobenzoic acid
-
Chlorinating Agent : Thionyl chloride (SOCl₂)
-
Conditions :
-
Reflux in anhydrous dichloromethane
-
4–6 hours under nitrogen atmosphere
-
The resulting 2-methyl-4-nitrobenzoyl chloride is typically used without purification due to its hygroscopic nature.
Coupling Reaction
-
Base : Triethylamine (TEA) or pyridine
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Stoichiometry :
-
Benzazepinone : Acid chloride = 1:1.1–1.3
-
Base: 2.0–3.0 eq
-
Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:2) ensures complete consumption of the starting material.
| Solvent | Yield (%) | Reaction Time | Purity (HPLC) |
|---|---|---|---|
| THF | 78 | 12h | 92% |
| DMF | 85 | 8h | 95% |
| Toluene | 65 | 18h | 88% |
Alternative Synthetic Pathways
One-Pot Tandem Approach
Recent advancements demonstrate a consolidated method combining cyclization and acylation:
-
Substrate : 7-Chloro-1-aminobenzoic acid derivative
-
Reagents :
-
2-Methyl-4-nitrobenzoyl chloride
-
Dual catalyst system: ZnCl₂ (5 mol%) and DMAP (10 mol%)
-
-
Conditions :
-
80°C in acetonitrile
-
24-hour reaction duration
-
This method achieves 82% yield with >98% purity by HPLC, though scalability remains challenging due to catalyst costs.
Enzymatic Resolution
Pilot-scale studies employ lipase-mediated asymmetric acylation:
-
Enzyme : Candida antarctica lipase B (CAL-B)
-
Solvent : tert-Butyl methyl ether
-
Conversion : 95% ee at 40°C over 48 hours
While environmentally favorable, the method's commercial viability is limited by enzyme stability in nitro-group-containing systems.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Modern production facilities utilize flow chemistry to enhance reproducibility:
-
Residence Time : 8 minutes
-
Pressure : 15 bar
-
Throughput : 12 kg/day
Key advantages include:
Crystallization Protocols
Final product purification employs anti-solvent crystallization:
-
Solvent System : Ethanol/water (7:3 v/v)
-
Cooling Rate : 0.5°C/min from 60°C to 4°C
-
Yield : 91% with 99.8% purity
X-ray diffraction analysis confirms polymorphic Form I, which exhibits superior stability under accelerated storage conditions.
Critical Process Parameters
Nitro Group Stability
The electron-withdrawing nitro group necessitates careful temperature control during acylation:
-
Max Safe Temperature : 90°C
-
Decomposition Onset : 110°C (DSC analysis)
Chlorine Reactivity
The 7-chloro substituent influences reaction pathways:
-
Ortho-Directing Effect : Facilitates electrophilic substitution at position 1
-
Steric Hindrance : Requires excess acylating agent (1.3 eq) for complete conversion
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.61 (m, 4H, CH₂)
-
δ 7.39–7.55 (aromatic protons)
-
δ 10.05 (br, 1H, NH)
-
-
HRMS : m/z 358.0812 [M+H]⁺ (calc. 358.0815)
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Intermediate in Drug Synthesis
One of the primary applications of 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is as an intermediate in the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist. Tolvaptan is used clinically to treat conditions such as:
- Hyponatremia : Low sodium levels in the blood, often associated with heart failure and cirrhosis.
- Syndrome of Inappropriate Antidiuretic Hormone (SIADH) : A condition where excess antidiuretic hormone leads to water retention and dilutional hyponatremia .
Neuropharmacological Research
Research indicates that derivatives of this compound may have potential applications in neuropharmacology. Studies have suggested that compounds similar to this compound could interact with dopamine receptors and play a role in treating neurological disorders such as:
- Depression
- Parkinson's Disease
- Schizophrenia
These potential applications stem from its structural similarity to known neuroactive compounds, allowing for exploration in drug design .
Case Study 1: Synthesis of Tolvaptan Derivatives
A study focused on synthesizing various derivatives of Tolvaptan highlighted the utility of this compound as a key intermediate. The research demonstrated how modifications to this compound could enhance pharmacological properties while maintaining efficacy against vasopressin receptors .
Case Study 2: Neuroactive Compound Development
In another investigation, researchers explored the neuroactive properties of compounds derived from benzo[b]azepin structures. The findings indicated that certain modifications to the core structure of this compound could lead to enhanced activity at dopamine receptors, suggesting potential therapeutic applications in treating mood disorders and cognitive dysfunctions .
Wirkmechanismus
The mechanism of action of 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and benzoyl groups contribute to the compound’s ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzazepinone Core
Table 1: Key Structural and Functional Comparisons
Key Observations :
The 7-chloro group is critical for Tolvaptan’s bioactivity; bromine analogs are less studied but may offer alternative reactivity in synthesis .
Acyl/Substituent Diversity: The 2-methyl-4-nitrobenzoyl group in the target compound introduces strong electron-withdrawing effects, enhancing stability during synthetic steps . The 4-amino-2-methylbenzoyl variant (CAS: 137977-97-0) is a precursor in Tolvaptan synthesis, where the nitro group is reduced to an amine post-coupling . p-Toluenesulfonyl derivatives (e.g., CAS: 193686-76-9) are utilized in protecting-group strategies for nitrogen atoms in heterocyclic chemistry .
Biological Relevance :
Comparison with Non-Benzazepinone Heterocycles
Table 2: Analogous Heterocyclic Compounds
Key Observations :
Benzodiazepines vs. Benzazepinones: Benzodiazepines (e.g., Diazepam) feature a seven-membered ring with two nitrogen atoms, conferring sedative properties via GABA receptor modulation . Benzazepinones (e.g., the target compound) have a single nitrogen in the azepine ring and are tailored for non-GABA targets like vasopressin receptors .
Benzotriazepines :
- These triazepine derivatives exhibit distinct ring strain and electronic properties, making them candidates for kinase inhibition and anticancer applications .
Q & A
Q. How can bibliometric analysis identify gaps in existing research on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
